- Synthetic applications of purified laccase from Pleurotus sajor caju MTCC-141, Russian Journal of General Chemistry, 2015, 85(1), 173-175
Cas no 89-98-5 (2-Chlorobenzaldehyde)
2-Chlorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorobenzaldehyde
- OCBA
- 2 chloro benzaldehyde
- O-chlorobenzenecarboxyaldehyde
- ortho-chlorobenzaldehyde
- OCAD
- O-CHLOROBENZALDEHYDE
- m-Iodotoluene
- 2-Chlorobenzophenone
- 2-Chlorbenzaldehyd
- 2-chloro-benzaldehyde
- 2-CHLOROBENZALDEHYDE (1 LT )
- 2-CHLOROBENZALDEHYDE FOR PHARMA SYNTHESIS
- 2-Clorobenzaldeide
- 3-Chlorobenzophenone
- 4-Chlorobenzophenone
- -Chlorobenzaldehyde
- m-Chlorobenzophenone
- O CHLOROBENZALDEHYDE
- o-Chlor-benzaldehyd
- o-chloro-benzaldehyd
- o-chloro-benzaldehyde
- O-CHLOROBENZALDEHYDE( OCBA)
- o-Chlorobenzophenone
- o-Chloroformylbenzene
- ORTHOCHLOROBENZALDEHYDE
- p-Chlorobenzophenone
- Standard for GC
- USAF m-7
- Chlorobenzaldehyde
- Benzaldehyde, 2-chloro-
- Benzaldehyde, o-chloro-
- o-Chloorbenzaldehyde
- 2-Chloorbenzaldehyde
- o-Chlorobenzenecarboxaldehyde
- 2-chloro benzaldehyde
- 2-Chlorbenzaldehyd [German]
- o-Chloorbenzaldehyde [Dutch]
- 2-Chloorbenzaldehyde [Dutch]
- 2-Clorobenzaldeide [Italian]
- QHR24X1LXK
- BENZALDEHYDE,CHLORO
- CS-W003973
- o-chlorobezaldehyde
- NSC 15347
- (2-chloro)benzaldehye
- W-100351
- Benzaldehyde, chloro-
- D77644
- NCGC00091218-02
- SMR001216556
- 2-chlorobezaldehyde
- 2-Chlorobenzaldehyde, purum, dist., >=98.0% (GC)
- LS-1903
- AI3-04254
- CCRIS 5991
- (2-chloro) benzaldehyde
- NSC15347
- EINECS 201-956-3
- 2-chlorobenzenaldehyde
- MLS001056242
- (2-chloro)benzaldehyde
- 89-98-5
- DTXCID204764
- FT-0658390
- AMY39073
- NSC 174140
- MFCD00003304
- AKOS000119188
- 35913-09-8
- CHEMBL1547989
- UNII-QHR24X1LXK
- FT-0611908
- CAS-89-98-5
- WLN: VHR BG
- EN300-19123
- HSDB 2727
- InChI=1/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5
- Q2195231
- Tox21_200373
- EC 201-956-3
- 2- chlorobenzaldehyde
- FT-0611909
- NSC-15347
- Benzaldehyde, chloro- (9CI)
- Z104472866
- STR00143
- 2-Chlorobenzaldehyde, 99%
- STL146016
- NCGC00257927-01
- SCHEMBL97422
- F2190-0599
- DTXSID5024764
- CHLOROBENZALDEHYDE, O-
- 6-chlorobenzaldehyde
- BENZALDEHYDE,CHLORO-
- NCGC00091218-01
- 2-Chlorobenzaldehyde (ACI)
- Benzaldehyde, o-chloro- (8CI)
- 2-Chlorobenzoic aldehyde
- 2-Chlorophenylcarboxaldehyde
- 2-Chlorobenzaldehyde,98%
- DS-006490
- NS00009019
- DB-303226
-
- MDL: MFCD00003304
- Inchi: 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
- InChI Key: FPYUJUBAXZAQNL-UHFFFAOYSA-N
- SMILES: O=CC1C(Cl)=CC=CC=1
- BRN: 385877
Computed Properties
- Exact Mass: 140.00300
- Monoisotopic Mass: 140.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless needle like crystals or colorless or light yellow oily liquid with benzaldehyde odor
- Density: 1.248 g/mL at 25 °C(lit.)
- Melting Point: 9-11 °C (lit.)
- Boiling Point: 212°C(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.566(lit.)
- PH: 2.9 (H2O)(saturated aqueous solution)
- Solubility: 1.8g/l
- Water Partition Coefficient: 0.1-0.5 g/100 mL at 24 ºC
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases, iron, strong reducing agents. Moisture and light-sensitive.
- PSA: 17.07000
- LogP: 2.15250
- Vapor Pressure: 1.27 mmHg ( 50 °C)
- Sensitiveness: Air Sensitive
- Solubility: It can be dissolved in alcohol, ether, acetone and benzene organic solvents, and slightly soluble in water.
2-Chlorobenzaldehyde Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 3
- WGK Germany:1
- Hazard Category Code: 34
- Safety Instruction: S26-S45
- FLUKA BRAND F CODES:8-9-23
- RTECS:CU5075000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- Storage Condition:Low temperature ventilation and drying in warehouse
2-Chlorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2924299035Overview:
2924299035 Chlorpyrifos methyl\Cyhalon\O-amides, etc. [including chlorotoluron\Chloranilin\Methyl fluor from wheat straw\Wheat straw isopropyl fluoride].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2924299035 2-chlorobenzaldehyde.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
2-Chlorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 124974-100G |
2-Chlorobenzaldehyde |
89-98-5 | 100g |
¥334.24 | 2024-11-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 124974-500G |
2-Chlorobenzaldehyde |
89-98-5 | 500g |
¥337.58 | 2024-11-13 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804973-2.5kg |
89-98-5 | 99% | 2.5kg |
¥456.00 | 2022-11-30 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0673540335- 100ml(玻瓶) |
2-Chlorobenzaldehyde |
89-98-5 | 98% | 100ml |
¥ 88.8 | 2021-05-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014141-5g |
2-Chlorobenzaldehyde |
89-98-5 | (GC) | 5g |
¥77 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014140-100g |
2-Chlorobenzaldehyde |
89-98-5 | 99% | 100g |
¥28 | 2024-11-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014140-500g |
2-Chlorobenzaldehyde |
89-98-5 | 99% | 500g |
¥90 | 2024-11-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O36150-500g |
2-Chlorobenzaldehyde |
89-98-5 | 500g |
¥259.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O36150-100g |
2-Chlorobenzaldehyde |
89-98-5 | 100g |
¥89.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O36150-25g |
2-Chlorobenzaldehyde |
89-98-5 | 25g |
¥69.0 | 2021-09-08 |
2-Chlorobenzaldehyde Production Method
Production Method 1
Production Method 2
- Study on the aerobic oxidation of aromatic alcohols to carbonyl compounds in water, Zhejiang Gongye Daxue Xuebao, 2013, 41(1), 65-67
Production Method 3
- Efficient oxidation of alcohols with tert-butyl hydroperoxide catalyzed by Mo(CO)6 supported on multiwall carbon nanotubes, Comptes Rendus Chimie, 2013, 16(2), 109-113
Production Method 4
1.2 Reagents: Hydrogen peroxide Catalysts: Tempo Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Copper catalyzed oxidation of benzylic alcohols in water with H2O2, Applied Catalysis, 2012, 411, 411-412
Production Method 5
- Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,
Production Method 6
- Copper(II)-Ethanolamine Triazine Complex on Chitosan-Functionalized Nanomaghemite for Catalytic Aerobic Oxidation of Benzylic Alcohols, Catalysis Letters, 2021, 151(1), 45-55
Production Method 7
- Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites, Applied Organometallic Chemistry, 2020, 34(8),
Production Method 8
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(33), 17580-17588
Production Method 9
- Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen, Materials Express, 2017, 7(2), 79-92
Production Method 10
1.2 Reagents: Water ; 0.5 h, 25 °C
- Selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles through trapping of transient silyl cations, Chemistry - A European Journal, 2016, 22(39), 14036-14041
Production Method 11
- Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights, Synthetic Communications, 2016, 46(7), 636-644
Production Method 12
- Green oxidation of alcohols in water by a polyoxometalate nano capsule as catalyst, Inorganic Chemistry Communications, 2015, 55, 135-138
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis, Green Chemistry, 2014, 16(10), 4524-4529
Production Method 14
- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3, Catalysis Communications, 2013, 40, 27-31
Production Method 15
- Gaseous nitrogen dioxide for sustainable oxidative deprotection of trimethylsilyl ethers, Phosphorus, 2012, 187(1), 142-148
Production Method 16
- Oxidation of benzyl alcohols to the corresponding carbonyl compounds catalyzed by copper (II) meso-tetra phenyl porphyrin as cytochrome P-450 model reaction, Inorganic Chemistry Communications, 2011, 14(10), 1561-1568
Production Method 17
- A 4-MeO-TEMPO, PEG-NO2 and HCl catalytic system for highly efficient aerobic oxidation of alcohols, Synthesis, 2010, (23), 3974-3976
Production Method 18
- 2,4,6-trimethylpyridinium chlorochromate (TMPCC) as an efficient and novel oxidizing agent for the chemoselective oxidation of alcohols to the corresponding carbonyl compounds., Journal of the Chilean Chemical Society, 2009, 54(2), 191-193
Production Method 19
- Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions, ChemSusChem, 2009, 2(1), 83-88
2-Chlorobenzaldehyde Raw materials
2-Chlorobenzaldehyde Preparation Products
2-Chlorobenzaldehyde Suppliers
2-Chlorobenzaldehyde Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Chlorobenzaldehyde
2-Chlorobenzaldehyde: A Comprehensive Overview
2-Chlorobenzaldehyde (CAS No. 89-98-5) is an aromatic aldehyde with the chemical formula C7H5ClO. It is a versatile compound widely used in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. This article provides an in-depth analysis of its properties, applications, and recent advancements in its synthesis and utilization.
The molecular structure of 2-chlorobenzaldehyde consists of a benzene ring substituted with a chlorine atom at the second position and an aldehyde group at the first position. This arrangement imparts unique electronic properties to the molecule, making it highly reactive in various chemical reactions. The compound exists as a crystalline solid at room temperature and has a melting point of approximately 46°C. Its boiling point is around 170°C, and it is sparingly soluble in water but readily soluble in organic solvents such as ethanol and dichloromethane.
2-Chlorobenzaldehyde is extensively employed as an intermediate in the synthesis of pharmaceutical agents. For instance, it serves as a key precursor in the production of antifungal and anticancer drugs. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting specific molecular pathways. Researchers have explored its role in the synthesis of heterocyclic compounds, which are crucial for drug discovery due to their diverse biological activities.
In the agrochemical sector, 2-chlorobenzaldehyde is utilized in the production of pesticides and herbicides. Its ability to undergo nucleophilic addition reactions makes it valuable for synthesizing bioactive compounds with enhanced efficacy against pests and weeds. Recent advancements in green chemistry have led to the development of more sustainable methods for its synthesis, reducing environmental impact while maintaining high yields.
The synthesis of 2-chlorobenzaldehyde traditionally involves the chlorination of benzaldehyde using thionyl chloride or other chlorinating agents. However, recent research has focused on improving this process through catalytic methods that enhance reaction efficiency and selectivity. For example, the use of transition metal catalysts has been shown to significantly accelerate the reaction while minimizing byproduct formation.
From an environmental perspective, understanding the fate and transport of 2-chlorobenzaldehyde in natural systems is critical for assessing its ecological impact. Studies have demonstrated that it undergoes rapid degradation under sunlight exposure, reducing its persistence in aquatic environments. Additionally, biodegradation studies have revealed that certain microbial strains can metabolize this compound efficiently, further mitigating its environmental footprint.
In conclusion, 2-chlorobenzaldehyde (CAS No. 89-98-5) remains a vital compound with diverse applications across multiple industries. Its unique chemical properties make it an invaluable building block for synthesizing advanced materials and pharmaceuticals. As research continues to uncover new methods for its production and application, 2-chlorobenzaldehyde will undoubtedly play an even more significant role in driving innovation across various scientific disciplines.
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